2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide
Overview
Description
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide typically involves the following steps:
Acylation: The nitrated intermediate is then subjected to acylation with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2,2,2-Trifluoro-N-[2-amino-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroacetic acid and 2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)aniline.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethyl)phenyl]-acetamide: Lacks the trifluoromethoxy group, which may result in different electronic and steric properties.
2,2,2-Trifluoro-N-[2-amino-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide:
Uniqueness
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide is unique due to the presence of multiple trifluoromethyl groups and a nitro group, which impart distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2O4/c11-8(12,13)4-1-3(25-10(17,18)19)2-5(21(23)24)6(4)20-7(22)9(14,15)16/h1-2H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZCVNRCQOZJJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129939 | |
Record name | 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-50-7 | |
Record name | 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=409114-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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